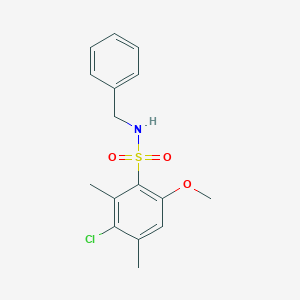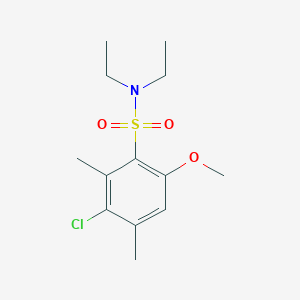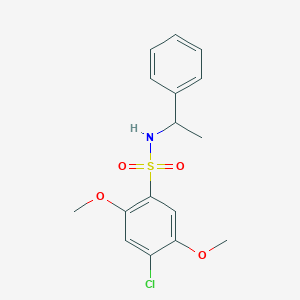![molecular formula C18H17Br2NO3 B288647 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)
6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, also known as DBCC, is a synthetic compound that has been widely studied in scientific research. It belongs to the class of chromene derivatives and has been found to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the replication of viruses such as hepatitis C virus and dengue virus. Moreover, 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been found to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. However, the exact biochemical and physiological effects of 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, it has been extensively studied for its biological activities, which makes it a useful tool for investigating various cellular processes. However, 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetic properties are not well understood. Moreover, its mechanism of action is not fully elucidated, which makes it difficult to design experiments that specifically target its biological activities.
Direcciones Futuras
There are several future directions for research on 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for cancer, viral infections, and inflammatory diseases. Another direction is to elucidate its mechanism of action and identify its molecular targets. Moreover, further studies are needed to determine its toxicity and pharmacokinetic properties. Finally, the development of more potent and selective analogs of 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide could lead to the discovery of new drugs with improved therapeutic efficacy and safety.
Métodos De Síntesis
The synthesis of 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6,8-dibromo-2H-chromene-3-carboxylic acid with 2-(1-cyclohexen-1-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified by column chromatography to obtain pure 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, antiviral, and anti-inflammatory properties. 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. It has also been found to inhibit the replication of hepatitis C virus and dengue virus. Moreover, 6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
Nombre del producto |
6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide |
|---|---|
Fórmula molecular |
C18H17Br2NO3 |
Peso molecular |
455.1 g/mol |
Nombre IUPAC |
6,8-dibromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H17Br2NO3/c19-13-8-12-9-14(18(23)24-16(12)15(20)10-13)17(22)21-7-6-11-4-2-1-3-5-11/h4,8-10H,1-3,5-7H2,(H,21,22) |
Clave InChI |
QAFWKEIISARQEE-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
SMILES canónico |
C1CCC(=CC1)CCNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















